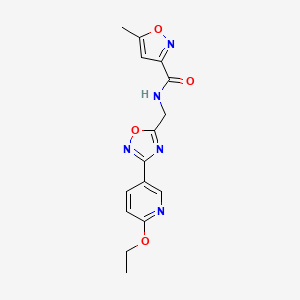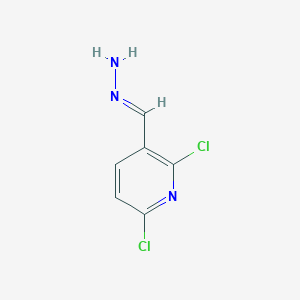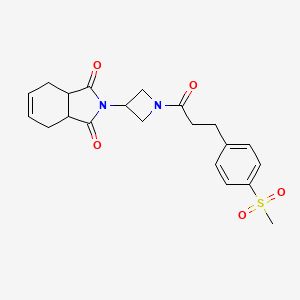![molecular formula C17H16F2N4O2 B2721074 3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea CAS No. 2097929-05-8](/img/structure/B2721074.png)
3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a phenyl ring (a six-membered ring of carbon atoms) which is substituted with two fluorine atoms, and a urea group (consisting of one carbon atom, two nitrogen atoms, and one oxygen atom). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atom in the pyridine ring, the fluorine atoms on the phenyl ring, and the urea group would all have significant effects on the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could be important include the size and shape of the molecule, the types and locations of its functional groups, and the presence of any charges or polar regions .科学的研究の応用
Metallo-Supramolecular Assemblies
Research involving di-(m-pyridyl)-urea ligands, similar in structure to the given compound, focuses on their ability to self-assemble into metallo-supramolecular macrocycles. These assemblies, characterized by their hydrogen bonding sites and metal coordination, highlight the potential of urea derivatives in creating complex molecular structures with potential applications in molecular recognition and catalysis (Troff et al., 2012).
Optoelectronic Applications
Studies on chalcone derivatives resembling the structural motifs of the specified compound reveal significant electro-optic properties, including high second and third harmonic generation values. These findings suggest potential applications in optoelectronic device fabrications, leveraging the non-linear optical properties of such compounds (Shkir et al., 2018).
Anion Recognition and Binding
Research on pyrid-2-yl ureas shows their capacity for intramolecular hydrogen bonding and complexation with cytosine, indicating the utility of such compounds in molecular recognition processes. This property is essential for the development of sensor technologies and the understanding of biomolecular interactions (Chien et al., 2004).
Supramolecular Chemistry
The study of mixed N,S-donor 2-ureidopyridine ligands, which can bind metal ions and form contact ion-pairs through simultaneous coordination and hydrogen bonding, illustrates the role of urea derivatives in supramolecular chemistry. Such compounds contribute to the understanding of molecular recognition and the design of novel coordination complexes (Qureshi et al., 2009).
Crystallographic Studies
The crystal structure of chlorfluazuron, a compound containing similar functional groups, provides insights into molecular interactions such as hydrogen bonds and π–π interactions. These studies are fundamental for drug design and material science, offering a glimpse into the arrangement and behavior of molecules in solid states (Cho et al., 2015).
Safety And Hazards
将来の方向性
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing new methods for its synthesis, investigating its behavior in chemical reactions, studying its interactions with biological systems, and exploring potential uses in areas like medicine or materials science .
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2/c18-13-3-1-4-14(19)16(13)22-17(25)21-9-11-7-12(10-20-8-11)23-6-2-5-15(23)24/h1,3-4,7-8,10H,2,5-6,9H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJFLGICYFLIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2720991.png)
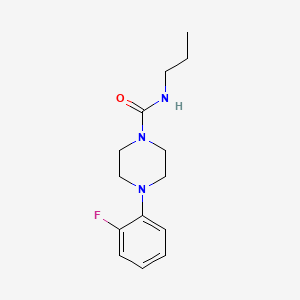
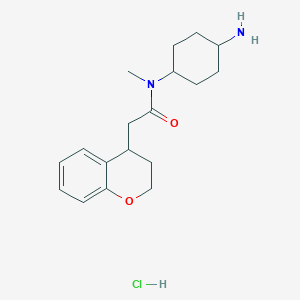
![Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate](/img/structure/B2720996.png)
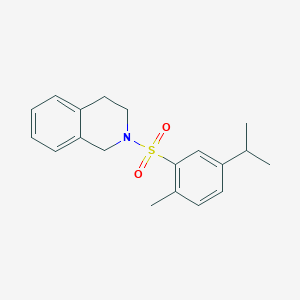
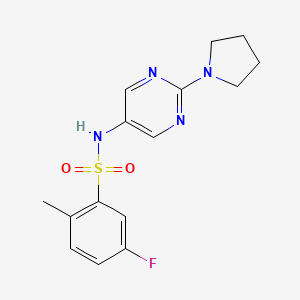
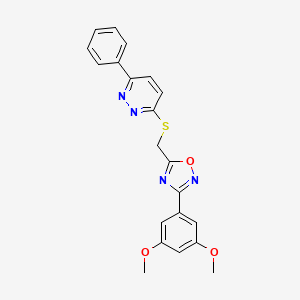
![naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2721003.png)
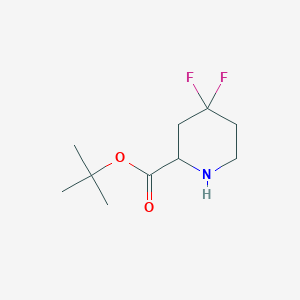
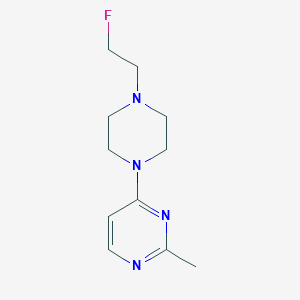
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)
